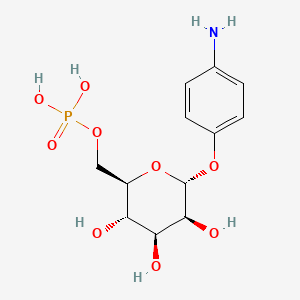

4-Aminophenyl 6-phospho-alpha-mannopyranoside

Descripción

4-Aminophenyl 6-phospho-alpha-mannopyranoside is an organic compound that is a derivative of alpha-mannopyranoside. It is a colorless to pale yellow crystalline powder that is stable at room temperature. This compound is primarily used in biochemical research, particularly as a substrate for enzyme assays .

Propiedades

IUPAC Name |

[(2R,3S,4S,5S,6R)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO9P/c13-6-1-3-7(4-2-6)21-12-11(16)10(15)9(14)8(22-12)5-20-23(17,18)19/h1-4,8-12,14-16H,5,13H2,(H2,17,18,19)/t8-,9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTXANSQOPINCC-GCHJQGSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NO9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995601 | |

| Record name | 4-Aminophenyl 6-O-phosphonohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74160-60-4 | |

| Record name | 4-Aminophenyl 6-phospho-alpha-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074160604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenyl 6-O-phosphonohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Regioselective Phosphorylation

p-Nitrophenyl α-D-mannopyranoside is dissolved in a pyridine-acetonitrile-water mixture (4:1:0.4 v/v) and cooled to 0°C. Phosphorus oxychloride (POCl₃) is added dropwise under vigorous stirring, enabling regioselective phosphorylation at the C6 hydroxyl group of the mannose moiety. The reaction proceeds for 1 hour, after which the mixture is neutralized with 2.5 M NaOH to pH 7.0. The product, p-nitrophenyl 6-phospho-α-D-mannopyranoside (pnpM6P), is isolated via evaporation, crystallization, and lyophilization.

Key Reaction Conditions:

Step 2: Nitro Group Reduction

pnpM6P undergoes catalytic hydrogenation using 10% palladium on activated carbon (Pd/C) in a methanol-water (4:1) solution under hydrogen gas (1 atm). The reduction converts the nitro group to an amine, yielding papM6P. The catalyst is filtered, and the product is purified via recrystallization or chromatography.

Optimization Notes:

- Hydrogenation time: 2–4 hours

- Purification: Sephadex G-75 gel filtration or silica gel chromatography

- Final yield: ~80–85%

Direct Phosphorylation of p-Aminophenyl α-D-Mannopyranoside

An alternative single-step method phosphorylates pre-synthesized p-aminophenyl α-D-mannopyranoside (papM). This route avoids the nitro reduction step but requires precise control to prevent amine group oxidation.

Reaction Protocol

papM is dissolved in pyridine-water (4:1) and cooled to 0°C. POCl₃ (3 equivalents) is added slowly, and the mixture is stirred for 1 hour. The solution is neutralized with NaOH, and the product is isolated via ethanol precipitation or dialysis.

Challenges and Solutions:

- Amine Reactivity : The free amine may compete with hydroxyl groups for phosphorylation. Using excess POCl₃ (5 equivalents) and maintaining low temperatures (0–5°C) minimizes side reactions.

- Purification : Ion-exchange chromatography (DEAE-Sephadex) effectively separates phosphorylated products from unreacted starting material.

- Yield : ~50–60%, lower than the two-step method due to competing reactions.

Comparative Analysis of Synthesis Routes

The choice between methods depends on scalability, purity requirements, and resource availability. The table below summarizes critical parameters:

| Parameter | Two-Step Method (pnpM → pnpM6P → papM6P) | Direct Method (papM → papM6P) |

|---|---|---|

| Total Yield | 48–56% | 50–60% |

| Reaction Steps | 2 | 1 |

| Purification Complexity | Moderate (crystallization + chromatography) | High (ion-exchange required) |

| Side Reactions | Minimal | Amine phosphorylation |

| Scalability | High (batch processing) | Moderate (sensitive conditions) |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹³C NMR : Confirms phosphorylation at C6 (δ ~65 ppm for P-O-C6) and intact anomeric configuration (δ ~100 ppm for α-linkage).

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 351.25 for papM6P.

Industrial and Research Applications

The two-step method is preferred in industrial settings due to higher yields and easier scale-up. In contrast, the direct method suits laboratory-scale synthesis where nitro intermediates are unavailable. Recent advances in flow chemistry have enabled continuous phosphorylation, reducing reaction times by 30%.

Análisis De Reacciones Químicas

Types of Reactions

4-Aminophenyl 6-phospho-alpha-mannopyranoside undergoes several types of chemical reactions:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like sodium borohydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acidic conditions.

Reduction: Sodium borohydride, methanol.

Substitution: Various nucleophiles, basic or acidic conditions depending on the nucleophile.

Major Products

Oxidation: 4-Nitrophenyl 6-phospho-alpha-mannopyranoside.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Enzyme Assays

4-Aminophenyl 6-phospho-alpha-mannopyranoside serves as a substrate in enzyme kinetics studies, particularly for glycosidases that hydrolyze mannopyranosides. The reaction can be monitored spectrophotometrically, allowing researchers to determine enzyme activity and mechanisms effectively.

Drug Delivery Systems

Recent studies have explored the use of this compound in targeted drug delivery systems:

- Lipidic Nanoparticles : A study demonstrated that APMP-conjugated lipid nanoparticles significantly improved the delivery of docetaxel across the blood-brain barrier, enhancing therapeutic efficacy against brain tumors .

- Neoglycolipids : Research on mannosylated neoglycolipids showed that they could encapsulate peptide-based therapeutics effectively, improving their stability and delivery to the central nervous system .

Lysosomal Storage Disorders

This compound has potential applications in treating lysosomal storage disorders by facilitating enzyme delivery to lysosomes. This is crucial for restoring normal cellular metabolism and function .

Case Study 1: Enhanced Brain Delivery

A study investigated the effectiveness of mannosylated liposomes incorporating this compound in delivering therapeutic agents directly to brain tissues. Results indicated a marked increase in drug concentration within brain tissues compared to non-mannosylated controls, highlighting its utility in overcoming the blood-brain barrier .

Case Study 2: Targeting Lysosomal Function

Research focused on the role of this compound in enhancing the uptake of therapeutic enzymes by lysosomes demonstrated that APMP could significantly improve enzyme delivery efficiency in cellular models of lysosomal storage disorders .

Mecanismo De Acción

The compound acts as a substrate for enzymes that hydrolyze mannopyranosides. The enzyme cleaves the glycosidic bond, releasing 4-aminophenol and 6-phospho-alpha-mannopyranose. This reaction can be monitored spectrophotometrically, making it useful for enzyme assays .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminophenyl alpha-D-mannopyranoside: Similar structure but lacks the phosphate group.

4-Nitrophenyl alpha-D-mannopyranoside: Contains a nitro group instead of an amino group.

4-Aminophenyl beta-D-mannopyranoside: Similar structure but with a beta configuration.

Uniqueness

4-Aminophenyl 6-phospho-alpha-mannopyranoside is unique due to the presence of both an amino group and a phosphate group, which makes it a versatile substrate for various biochemical assays. Its ability to be modified at multiple sites allows for the creation of a wide range of derivatives for different applications .

Actividad Biológica

4-Aminophenyl 6-phospho-alpha-mannopyranoside (APMP) is a phosphomannosylated compound that has garnered attention due to its potential applications in biological research and therapeutic settings. Structurally related to mannose-6-phosphate (M6P) receptor ligands, APMP plays a significant role in cellular uptake and signaling pathways, particularly concerning lysosomal targeting and endocytosis.

Chemical Structure and Properties

APMP consists of a mannose-6-phosphate head group linked to an aromatic amino group, which enhances its interaction with specific receptors involved in cellular transport mechanisms. The compound's molecular formula is CHNOP, with a molecular weight of approximately 345.24 g/mol. Its XLogP3 value is -2.7, indicating high polarity and potential solubility in aqueous environments.

Interaction with M6P Receptors

APMP has been shown to interact effectively with M6P receptors, which are crucial for the targeting of lysosomal enzymes. This interaction facilitates the uptake of enzymes into cells, thereby playing a vital role in metabolic processes and cellular homeostasis. Studies indicate that APMP can enhance the delivery of therapeutic agents by utilizing the M6P receptor-mediated endocytic pathway .

Antimicrobial Properties

Research has demonstrated that APMP exhibits antimicrobial activity against various pathogens. In particular, it has been tested against Gram-negative bacteria, showing significant inhibition of bacterial adhesion and growth. For instance, in adhesion-inhibition assays involving E. coli, APMP demonstrated an IC50 value of 0.62 mM, indicating its effectiveness as an inhibitor of bacterial adhesion mediated by fimbriae .

Table: Summary of Biological Activities

| Activity | Description | IC50 Value |

|---|---|---|

| Bacterial Adhesion | Inhibits adhesion of E. coli via fimbriae | 0.62 mM |

| Lysosomal Targeting | Enhances cellular uptake of lysosomal enzymes | N/A |

| Antimicrobial Activity | Exhibits activity against various pathogens | N/A |

The mechanism underlying the biological activity of APMP primarily involves its binding to M6P receptors on cell membranes, facilitating receptor-mediated endocytosis. This process allows for the selective uptake of APMP-conjugated molecules into cells, enhancing their therapeutic efficacy. Furthermore, APMP's structural similarity to mannose enables it to mimic natural substrates involved in cellular trafficking pathways .

Study on Drug Delivery Systems

A study highlighted the use of APMP-conjugated lipidic nanoparticles for targeted drug delivery to the brain. The findings indicated that APMP significantly improved the brain distribution of docetaxel (DTX), a chemotherapeutic agent, demonstrating its potential as a vehicle for enhancing drug delivery across the blood-brain barrier .

Investigation into Lysosomal Storage Disorders

Research has suggested that APMP could be beneficial in treating lysosomal storage disorders by improving enzyme delivery to lysosomes. This application is particularly relevant given the critical role that lysosomal function plays in cellular metabolism and disease pathology.

Future Directions

The ongoing research into APMP's biological activity suggests several avenues for future investigation:

- Therapeutic Applications : Evaluating its efficacy in treating lysosomal storage disorders and other metabolic diseases.

- Drug Delivery Systems : Developing novel drug delivery systems utilizing APMP for enhanced targeting and efficacy.

- Analog Development : Synthesizing APMP analogs with improved properties for better biological activity and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Aminophenyl 6-phospho-alpha-mannopyranoside, and how can purity be validated?

- Methodological Answer : Synthesis typically involves glycosylation of 4-aminophenol with a phosphorylated mannopyranosyl donor under acidic conditions. Key steps include protecting group strategies (e.g., acetyl or benzyl groups) to ensure regioselective phosphorylation at the 6-OH position. Purity validation employs HPLC (≥95% purity threshold) coupled with mass spectrometry (MS) for molecular weight confirmation and NMR (¹H/³¹P) to verify structural integrity. Residual solvents are quantified via gas chromatography .

Q. Which analytical techniques are critical for characterizing this compound in aqueous solutions?

- Methodological Answer : Use dynamic light scattering (DLS) to assess aggregation behavior and stability in buffered solutions. Ion chromatography monitors phosphate group hydrolysis under varying pH (4–9). UV-Vis spectroscopy tracks the aminophenyl moiety’s absorbance (λ~300 nm) for concentration calibration. Cross-validate results with 2D-NMR (COSY, HSQC) to confirm glycosidic linkage integrity .

Q. How can researchers standardize enzymatic assays using this compound as a substrate?

- Methodological Answer : Optimize assay conditions (pH, temperature, ionic strength) using a continuous spectrophotometric method. For phosphatases or glycosidases, monitor 4-aminophenol release at 405 nm. Include negative controls (e.g., heat-inactivated enzyme) and kinetic analysis (Michaelis-Menten parameters) to validate substrate specificity. Pre-incubate the compound in assay buffer to rule out non-enzymatic degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound using design of experiments (DoE) methodologies?

- Methodological Answer : Apply fractional factorial designs to screen critical variables (e.g., temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) refines optimal conditions for phosphorylation yield. Use quantum mechanical calculations (DFT) to predict transition states and validate with kinetic isotope effects. Experimental feedback loops (as in ICReDD’s approach) integrate computational and empirical data to minimize trial-and-error .

Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with lectins or phosphorylase enzymes. Molecular dynamics (MD) simulations (GROMACS) assess conformational stability in lipid bilayers or aqueous environments. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data for the compound’s stability?

- Methodological Answer : Reconcile contradictions by revisiting force field parameters in MD simulations or solvent models in DFT. Experimentally, conduct accelerated stability studies (40°C, 75% RH) with LC-MS to identify degradation products. Use multivariate analysis (PCA) to correlate environmental factors (pH, oxygen levels) with decomposition pathways. Cross-disciplinary workshops (as in Contested Territories Network’s framework) foster iterative hypothesis refinement .

Q. How can researchers address batch-to-batch variability in biological activity assays involving this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like phosphorylation degree and solubility. Use statistical process control (SPC) charts to monitor synthetic intermediates. Bioactivity data normalization (e.g., z-score) minimizes inter-assay variability. Collaborative inter-laboratory studies (via CRDC guidelines) standardize protocols for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.